2-(2,3-Dichlorobenzoyl)-5-methylpyridine
Description
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Properties
IUPAC Name |
(2,3-dichlorophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-5-6-11(16-7-8)13(17)9-3-2-4-10(14)12(9)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLOLUUJKOMRKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301222476 | |
| Record name | (2,3-Dichlorophenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301222476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-76-6 | |
| Record name | (2,3-Dichlorophenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dichlorophenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301222476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2,3-Dichlorobenzoyl)-5-methylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is known to influence several biochemical pathways, which can lead to therapeutic effects in different disease models.
- Target Interactions : This compound has shown potential interactions with enzymes and receptors involved in inflammatory responses and cancer progression. Specifically, it may act as an inhibitor of certain kinases and transcription factors that are crucial for cell proliferation and survival.
- Mode of Action : The mode of action involves the compound's ability to modulate signaling pathways such as the MAPK/ERK pathway, which is often implicated in cancer cell growth and survival. By inhibiting these pathways, this compound can induce apoptosis in cancer cells.
Pharmacological Effects
The pharmacological profile of this compound includes various biological activities:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell viability and induce apoptosis in breast and lung cancer models.
- Anti-inflammatory Properties : The compound has been shown to reduce pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory diseases.
- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antibacterial activity against certain strains of bacteria, making it a candidate for further investigation as an antimicrobial agent.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Cytotoxicity Assays : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated an IC50 value in the micromolar range for several tested lines, highlighting its potential as an anticancer agent .
- In Vivo Studies : Animal model studies have demonstrated that treatment with this compound led to significant tumor reduction in xenograft models. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing dose-dependent efficacy .
- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
